molecular formula C28H33N7O2 B15140330 Osimertinib-13C,d3-1

Osimertinib-13C,d3-1

Cat. No.: B15140330
M. Wt: 503.6 g/mol
InChI Key: DUYJMQONPNNFPI-GGPHLRIPSA-N
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Description

Osimertinib-13C,d3-1, also known as AZD-9291-13C,d3-1 or Mereletinib-13C,d3-1, is a deuterium and carbon-13 labeled derivative of Osimertinib. Osimertinib is a third-generation, orally active, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It is primarily used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations, including L858R and T790M .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Osimertinib-13C,d3-1 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Osimertinib molecule. This process is typically carried out using advanced organic synthesis techniques, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to maintain the purity and stability of the compound. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure its purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Osimertinib-13C,d3-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development purposes .

Scientific Research Applications

Osimertinib-13C,d3-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways and distribution of Osimertinib in the body.

    Biology: Employed in studies to investigate the interaction of Osimertinib with biological targets, such as EGFR.

    Medicine: Utilized in clinical research to develop new therapeutic strategies for treating NSCLC and overcoming drug resistance.

    Industry: Applied in the development of new drugs and formulations, as well as in quality control processes .

Mechanism of Action

Osimertinib-13C,d3-1 exerts its effects by selectively inhibiting the activity of mutant EGFR, particularly the L858R and T790M mutations. It binds covalently to the cysteine residue in the ATP-binding site of the EGFR, thereby preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Osimertinib-13C,d3-1 include:

Uniqueness

This compound is unique due to its selective inhibition of both sensitizing and resistance mutations in EGFR, its ability to cross the blood-brain barrier, and its reduced toxicity compared to earlier generations of EGFR inhibitors. These properties make it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C28H33N7O2

Molecular Weight

503.6 g/mol

IUPAC Name

2,3,3-trideuterio-N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl](113C)prop-2-enamide

InChI

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)/i1D2,7D,27+1

InChI Key

DUYJMQONPNNFPI-GGPHLRIPSA-N

Isomeric SMILES

[2H]C(=C([2H])[13C](=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)[2H]

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC

Origin of Product

United States

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